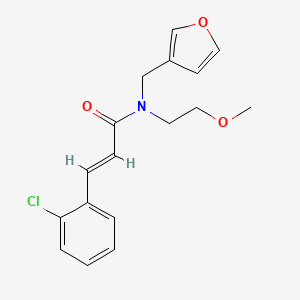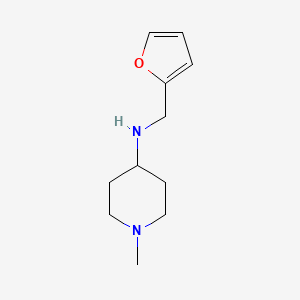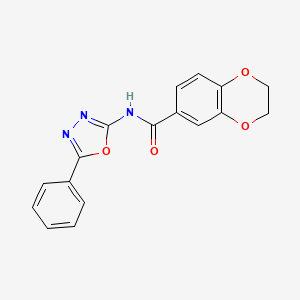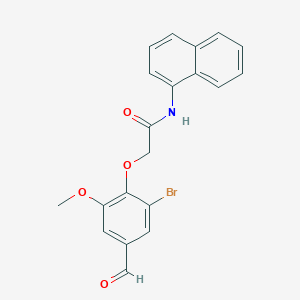
(E)-3-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFA, and it belongs to the class of acrylamide derivatives. The purpose of
Applications De Recherche Scientifique
Cytotoxic Agents in Cancer Treatment
A study by Tarleton et al. (2013) highlighted the development of focused compound libraries related to 2-phenylacrylamides, demonstrating their potential as broad-spectrum cytotoxic agents in cancer treatment. Particularly, analogues similar to (E)-3-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide showed significant potency enhancements against various cancer cell lines.
Enantioselective Reduction by Marine and Terrestrial Fungi
Research by Jimenez et al. (2019) focused on the enantioselective reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi. This study revealed the potential of utilizing fungi for the enantioselective synthesis of compounds structurally related to (E)-3-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide.
Potential as Insecticidal Agents
In the study by Rashid et al. (2021), the synthesis of various acrylamide derivatives was explored for their potential use as insecticidal agents. This research provides insights into the possible utilization of similar compounds, including (E)-3-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide, in pest control.
Corrosion Inhibitors in Industrial Applications
A study by Abu-Rayyan et al. (2022) investigated the efficacy of acrylamide derivatives as corrosion inhibitors. These compounds were shown to be effective in protecting copper against corrosion in acidic solutions, suggesting potential industrial applications for similar compounds.
Antiviral Applications
Research conducted by Lee et al. (2017) identified a chemical compound structurally related to (E)-3-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide as a suppressor of SARS coronavirus helicase. This indicates the potential of such compounds in antiviral drug development.
Antimicrobial Agents
A study by Arora et al. (2013) explored the synthesis and antimicrobial activity of derivatives of acrylamide, including compounds similar to (E)-3-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide. This research suggests the potential use of these compounds as antimicrobial agents.
Heat-Induced Contaminants Analysis
In the realm of food safety, Wenzl et al. (2007) discussed the analysis of heat-induced contaminants like acrylamide and furan in carbohydrate-rich foods. This research is crucial for understanding the implications of acrylamide derivatives in food processing and safety.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-11-9-19(12-14-8-10-22-13-14)17(20)7-6-15-4-2-3-5-16(15)18/h2-8,10,13H,9,11-12H2,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUPZJSWPQQQMG-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CC1=COC=C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2372552.png)

![Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2372556.png)

![4-[(2-Carbamoylethyl)amino]benzoic acid](/img/structure/B2372558.png)


![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2372562.png)
![1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea](/img/structure/B2372564.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B2372566.png)
![Ethyl benzo[f]quinoline-6-carboxylate](/img/structure/B2372570.png)

![Methyl 5-[(6-oxo-3-thiophen-2-ylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2372575.png)